Product packaging for 2-Methyl-8-piperidin-4-yloxyquinoline(Cat. No.:)

2-Methyl-8-piperidin-4-yloxyquinoline

Cat. No.: B15174291
M. Wt: 242.32 g/mol
InChI Key: ZRDJFIZLLXNEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-piperidin-4-yloxyquinoline is a synthetically designed quinoline derivative supplied for research use. This compound features a quinoline core, a privileged structure in medicinal chemistry, which is substituted with a methyl group at the 2-position and linked to a piperidine ring via an oxygen bridge at the 8-position. The molecular framework of this compound is of significant interest in anticancer research, particularly in the development of hybrid molecules. Recent scientific investigations have demonstrated that structurally related hybrids, which combine a quinoline moiety with other pharmacophores through an oxygen linker, exhibit potent biological activity. These related compounds have been shown to act as substrates for the enzyme DT-diaphorase (NQO1), an enzyme frequently overexpressed in solid tumors, including those found in breast (MCF-7, T47D) and lung (A549) cancers . The mechanism of action for such hybrids involves enzymatic reduction within cancer cells, leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxic effects, with activity shown to be dependent on cellular NQO1 levels . The piperidine moiety is a common feature in bioactive molecules that can influence properties like solubility and target binding. Researchers value this compound as a key intermediate or building block for constructing more complex molecular architectures, such as bifunctional hybrids, and for probing structure-activity relationships in oncology drug discovery. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O B15174291 2-Methyl-8-piperidin-4-yloxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-methyl-8-piperidin-4-yloxyquinoline

InChI

InChI=1S/C15H18N2O/c1-11-5-6-12-3-2-4-14(15(12)17-11)18-13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3

InChI Key

ZRDJFIZLLXNEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3CCNCC3)C=C1

Origin of Product

United States

Spectroscopic and Crystallographic Characterization of 2 Methyl 8 Piperidin 4 Yloxyquinoline

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the structure and properties of a molecule. The analysis is typically performed using two primary methods: single crystal X-ray diffraction and powder X-ray diffraction.

Single crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct a detailed three-dimensional model of the electron density of the molecule, from which the atomic positions can be inferred. This technique is unparalleled in its ability to determine the absolute configuration and specific conformation of a chiral molecule.

A search for single crystal X-ray diffraction data for 2-Methyl-8-piperidin-4-yloxyquinoline did not yield any specific studies or database entries. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and the precise spatial arrangement of its constituent atoms remains undetermined. Without this data, a definitive analysis of its absolute configuration and preferred solid-state conformation cannot be provided.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a polycrystalline powder is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is instrumental in identifying crystalline forms (polymorphs), assessing sample purity, and determining unit cell parameters.

Similarly, a thorough search for powder X-ray diffraction data for this compound yielded no results. Consequently, there is no available information on its characteristic diffraction peaks (2θ values), which would be essential for confirming its crystalline state and identifying it in a bulk sample.

Computational Chemistry and Theoretical Studies on 2 Methyl 8 Piperidin 4 Yloxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A search of scientific databases did not yield any studies that have calculated the HOMO-LUMO gap or analyzed the frontier molecular orbitals for 2-Methyl-8-piperidin-4-yloxyquinoline.

Electrostatic Potential Surface and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. There are currently no published studies that provide an analysis of the electrostatic potential surface or charge distribution for this compound.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to explore its different possible spatial arrangements (conformational analysis). Despite the importance of these analyses for understanding molecular behavior, no specific studies on the optimized geometry or conformational preferences of this compound have been found in the literature.

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties.

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These are essential for building QSPR models. A review of the literature indicates that a systematic derivation and interpretation of molecular descriptors for this compound have not been reported.

Predictive Modeling of Physico-Chemical Properties

QSPR models can be used to predict various properties of molecules, such as boiling point, solubility, and logP. However, no QSPR models specifically developed for or applied to the prediction of the physicochemical properties of this compound are available in the current body of scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A comprehensive review of scientific literature reveals that computational studies employing the Quantum Theory of Atoms in Molecules (QTAIM) for the bonding analysis of this compound have not been published to date. While the QTAIM methodology is a powerful tool for characterizing chemical bonds and intermolecular interactions based on the topology of the electron density, its specific application to this compound is not available in existing research.

Therefore, a detailed discussion, including data tables on the topological properties such as electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and other related parameters at the bond critical points for this compound, cannot be provided. Future computational chemistry research would be necessary to elucidate the specific bonding characteristics of this molecule through QTAIM analysis.

Supramolecular Chemistry and Non Covalent Interactions of 2 Methyl 8 Piperidin 4 Yloxyquinoline Derivatives

Hydrogen Bonding Interactions in Quinoline-Piperidine Systems

Hydrogen bonding plays a fundamental role in the supramolecular assembly of quinoline-piperidine systems. In derivatives of 2-Methyl-8-piperidin-4-yloxyquinoline, the piperidine (B6355638) nitrogen atom can act as a hydrogen bond acceptor, while N-H groups, if present (for instance, in a protonated piperidinium (B107235) form), can serve as hydrogen bond donors. nih.gov Similarly, the quinoline (B57606) nitrogen is a potential hydrogen bond acceptor. researchgate.net

In the solid state, these interactions can lead to the formation of defined structural motifs. For example, in the crystal structure of a related mefloquine (B1676156) derivative, which contains a piperidin-1-ium group, charge-assisted ammonium-N⁺—H⋯O⁻(carboxylate) hydrogen bonds are observed, leading to the formation of eight-membered synthons. nih.gov These synthons then propagate into supramolecular chains. nih.gov While this compound itself lacks a hydroxyl group for such interactions, the presence of co-crystallizing agents with hydrogen bond donor capabilities, such as water or alcohols, could lead to similar chain or network structures.

Theoretical studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have highlighted the significance of intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen. nih.gov Although the subject molecule has an ether linkage at the 8-position, the principles of hydrogen bonding involving the quinoline nitrogen remain relevant in the presence of suitable donors. The piperidine ring also introduces conformational flexibility, which can influence the geometry and strength of these hydrogen bonds.

Interaction Type Potential Donor Potential Acceptor Resulting Motif
IntermolecularPiperidine N-H (protonated)Quinoline N, Piperidine N, Ether OChains, Networks
IntermolecularSolvent (e.g., H₂O, ROH)Quinoline N, Piperidine N, Ether OSolvated structures
Intramolecular--Less likely without suitable intramolecular donor/acceptor pairs

Aromatic Stacking Interactions (π-π Stacking, C-H···π)

The quinoline ring system in this compound derivatives makes them prime candidates for participating in aromatic stacking interactions, which are crucial for the stabilization of supramolecular architectures.

C-H···π Interactions: These weaker, yet significant, non-covalent interactions involve the interaction of a C-H bond with the π-electron cloud of the quinoline ring. The methyl group at the 2-position and the C-H bonds of the piperidine ring can all act as donors in C-H···π interactions. Theoretical and experimental studies have shown that N-heterocyclic aromatic surfaces can form strong C-H···π interactions, particularly with methyl ether groups. researchgate.netnih.gov This suggests that the piperidin-4-yloxy moiety can engage in such interactions with the quinoline ring of an adjacent molecule, further directing the supramolecular assembly. The analysis of crystal structures of related compounds often reveals a network of these interactions contributing to the three-dimensional packing. nih.gov

Interaction Type Participating Moieties Typical Distance
π-π StackingQuinoline-Quinoline3.3 - 3.8 Å
C-H···πPiperidine C-H --- Quinoline π-system2.5 - 3.0 Å (H to ring centroid)
C-H···πMethyl C-H --- Quinoline π-system2.5 - 3.0 Å (H to ring centroid)

Formation of Supramolecular Architectures (e.g., Helices, Chains, Networks)

Chains: As observed in a mefloquine derivative, hydrogen bonds can link molecules into one-dimensional chains. nih.gov Similarly, π-π stacking interactions can also lead to the formation of infinite chains where the quinoline rings are stacked in a columnar fashion.

Helices: The formation of helical structures is also a possibility, particularly in chiral derivatives or when crystallized in a chiral space group. In some substituted quinoxaline (B1680401) derivatives, a 'pincer' hydrogen-bond motif leads to the formation of helical hydrogen-bonded chains with 4₁, 2₁, and 3₁ screw axes. nih.gov The conformational flexibility of the piperidine ring and the potential for specific intermolecular interactions could, under appropriate conditions, favor the formation of helical assemblies in derivatives of this compound.

Influence of Substituents on Supramolecular Assembly

The nature and position of substituents on the this compound scaffold can profoundly influence the resulting supramolecular assembly. Substituents can alter the electronic properties of the quinoline ring, introduce new functional groups for hydrogen bonding, or sterically hinder certain packing arrangements.

Studies on a series of 2-styryl-8-hydroxy quinolines have shown that substituents on both the quinoline and styryl rings have a pronounced effect on the supramolecular features. nih.gov For instance, an -OH substituent at the 8-position leads to a non-planar molecular geometry, while an -NO₂ group at the same position results in a more planar structure. scilit.com These changes in molecular geometry directly impact the types of intermolecular interactions and the resulting supramolecular architectures, which range from hydrogen-bonded triple helices to π-π stacked infinite chains. scilit.com

In the case of this compound, introducing substituents on the quinoline or piperidine rings would be expected to have similar significant effects. For example, an electron-withdrawing group on the quinoline ring could modulate the strength of π-π stacking interactions, while a bulky substituent on the piperidine ring could favor a specific conformation and direct the packing in the solid state. The introduction of hydrogen bond donor or acceptor groups would provide additional handles to control the supramolecular self-assembly.

Substituent Position Potential Effect on Supramolecular Assembly
Quinoline RingModulates π-π stacking strength, introduces new interaction sites, alters molecular planarity.
Piperidine RingInfluences conformational preferences, introduces steric hindrance, provides new hydrogen bonding sites.

Complexation with Metal Ions within Supramolecular Frameworks

The 8-hydroxyquinoline (oxine) moiety is a well-known chelating ligand for a wide variety of metal ions. researchgate.net Although this compound possesses an ether linkage at the 8-position instead of a hydroxyl group, the quinoline nitrogen atom can still act as a coordination site for metal ions. The ether oxygen may also participate in coordination, potentially leading to the formation of metal complexes.

The incorporation of metal ions can be a powerful strategy to direct the formation of specific supramolecular architectures. The coordination geometry of the metal ion will impose strict geometric constraints on the arrangement of the ligands, leading to the formation of discrete metallosupramolecular assemblies or extended coordination polymers.

For instance, 8-hydroxyquinoline derivatives have been used to construct supramolecular sensors and self-assembled aggregates through metal coordination. researchgate.net The resulting frameworks are often stabilized by non-covalent interactions between the organic ligands, such as π-π stacking. In a broader context, the interplay of coordination bonds and non-covalent interactions is a key principle in the design of functional metal-organic frameworks (MOFs). While the chelating ability of the 8-alkoxyquinoline system is generally weaker than that of 8-hydroxyquinoline, the potential for metal coordination should not be disregarded, especially with late transition metals or lanthanides, which could lead to novel materials with interesting photophysical or magnetic properties.

Catalysis and Ligand Design with Quinoline and Piperidine Scaffolds

Quinoline-Based Ligands in Metal-Catalyzed Organic Reactions

Quinoline (B57606) derivatives have emerged as highly effective ligands in metal-catalyzed organic reactions due to their ability to coordinate with a variety of transition metals and influence the catalytic activity and selectivity. researchgate.netthieme-connect.com The nitrogen atom in the quinoline ring system provides a strong coordination site, while the bicyclic aromatic structure allows for electronic and steric properties to be readily modified. researchgate.net This versatility has led to the development of a plethora of quinoline-based ligands for reactions such as cross-coupling, hydrogenation, and C-H functionalization. nih.govnih.gov

One of the most significant applications of quinoline-based ligands is in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. For instance, ligands incorporating the quinoline scaffold have been shown to be effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, facilitating the coupling of a wide range of substrates, including those that are sterically hindered or electronically challenging. researchgate.net The quinoline moiety can act as a robust N-ligand, stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov In some cases, the quinoline substrate itself can act as a ligand, facilitating the reaction without the need for an external ligand. nih.gov

In addition to cross-coupling, quinoline-based ligands have been instrumental in the field of asymmetric hydrogenation. dicp.ac.cnacs.org Chiral ligands containing quinoline motifs have been successfully employed in combination with iridium and ruthenium catalysts for the enantioselective hydrogenation of various substrates, including other quinoline derivatives. dicp.ac.cndicp.ac.cn These catalytic systems can achieve high conversions and excellent enantioselectivities, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. acs.org The mechanism of enantioselection is often attributed to the formation of a well-defined chiral environment around the metal center, which is dictated by the structure of the quinoline-based ligand. dicp.ac.cnacs.org

Table 1: Examples of Quinoline-Based Ligands in Metal-Catalyzed Reactions

Ligand/Catalyst SystemReaction TypeSubstrate ExampleProductYield (%)ee (%)Ref
[Ir(COD)Cl]₂/(S,SP)-1b/I₂Asymmetric Hydrogenation2-Methylquinoline(R)-1,2,3,4-Tetrahydro-2-methylquinoline>9592 dicp.ac.cn
Cationic η⁶-arene–N-tosylethylenediamine–Ru(II)Asymmetric Hydrogenation2-Phenylquinoline1,2,3,4-Tetrahydro-2-phenylquinoline>99>99 acs.org
TsDPEN-Rh-Cp*-ClAsymmetric HydrogenationQuinaldine1,2,3,4-Tetrahydroquinaldine4279 nih.gov
NiCl₂{N(8-C₉H₆N)=P(Ph₂)NH(p-MeC₆H₄)}Cross-Coupling4-Chlorotoluene4,4'-Dimethylbiphenyl~95N/A nih.gov

Piperidine (B6355638) Derivatives as Chiral Ligands and Organocatalysts

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, and its derivatives have found widespread use as chiral ligands and organocatalysts. nih.gov The stereochemistry of the piperidine scaffold can be readily controlled, allowing for the synthesis of a diverse range of chiral ligands for asymmetric catalysis. researchgate.net These ligands can coordinate to metal centers to create a chiral environment, or they can act as organocatalysts, activating substrates through the formation of transient covalent intermediates or through non-covalent interactions.

Chiral piperidine-containing ligands have been successfully applied in a variety of metal-catalyzed enantioselective reactions. For example, they have been used in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic alkylation. nih.govdntb.gov.ua The conformational rigidity of the piperidine ring, combined with the presence of stereogenic centers, allows for precise control over the spatial arrangement of the ligand around the metal, leading to high levels of enantioselectivity.

In the realm of organocatalysis, piperidine derivatives have emerged as powerful catalysts for a range of transformations. mtak.huresearchgate.net Chiral piperidine-based organocatalysts, often incorporating additional functional groups such as primary or secondary amines, thioureas, or squaramides, can effectively catalyze reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgacs.org For instance, cinchona alkaloid-derived catalysts, which feature a quinoline and a quinuclidine (B89598) (a bicyclic piperidine derivative) core, are highly effective in promoting asymmetric aza-Michael additions to afford enantioenriched piperidines. beilstein-journals.org The catalytic activity of these organocatalysts often relies on a bifunctional activation mechanism, where different parts of the catalyst interact with the two reacting partners simultaneously. beilstein-journals.org

Table 2: Applications of Piperidine Derivatives in Asymmetric Catalysis

Catalyst/LigandReaction TypeSubstrate ASubstrate BProductYield (%)ee (%)Ref
Chiral Cinchona-based Primary-Tertiary DiamineIntramolecular aza-Michael AdditionEnone Carbamate-2-Substituted Piperidine75-95up to 99 beilstein-journals.org
Pyridine-camphorsulfonamideMichael AdditionPentane-2,4-dioneβ-NitrostyreneMichael Adductup to 51up to 18 mtak.hu
9-epi-9-amino-9-deoxyquinineaza-Michael Addition4-Nitrophthalimideα,β-Unsaturated KetoneMichael Adduct49-9895-99 beilstein-journals.org

Design Principles for Catalytic Directing Groups

Directing groups are functional moieties that are temporarily installed on a substrate to control the regioselectivity of a chemical reaction, particularly in the context of C-H bond functionalization. nih.gov The design of effective directing groups is a crucial aspect of modern catalysis, as it allows for the selective transformation of otherwise unreactive C-H bonds. researchgate.net The 8-aminoquinoline (B160924) group has been identified as a particularly powerful and versatile directing group in a wide range of metal-catalyzed C-H functionalization reactions. researchgate.netsemanticscholar.orgnih.govacs.org

The effectiveness of the 8-aminoquinoline directing group stems from its ability to act as a bidentate ligand, coordinating to the metal catalyst through both the quinoline nitrogen and the amino nitrogen. researchgate.net This chelation brings the catalytic metal center in close proximity to a specific C-H bond (typically at the ortho position of an attached aryl group), facilitating its cleavage in a process known as cyclometalation. researchgate.net This directed C-H activation enables the subsequent functionalization of that position with a variety of coupling partners.

Key design principles for catalytic directing groups include:

Strong Coordinating Ability: The directing group must bind strongly to the metal catalyst to ensure efficient chelation and subsequent C-H activation.

Appropriate Geometry: The geometry of the chelate ring formed upon coordination should position the metal catalyst for the selective activation of the desired C-H bond.

Removability: In many applications, it is desirable for the directing group to be readily removable after the C-H functionalization step to reveal the desired product. The 8-aminoquinoline group can often be cleaved under relatively mild conditions. researchgate.net

Robustness: The directing group should be stable under the reaction conditions and not undergo undesired side reactions.

The development of new directing groups and the refinement of existing ones continue to be an active area of research, with the goal of expanding the scope and utility of C-H functionalization chemistry.

Applications in Stereoselective Synthesis

The quinoline and piperidine scaffolds are not only integral components of chiral ligands and catalysts but also common targets in stereoselective synthesis. researchgate.netresearchgate.net The development of catalytic asymmetric methods to construct these heterocyclic systems with high enantiopurity is of great importance, given their prevalence in biologically active molecules. nih.govsnnu.edu.cnnih.gov

Asymmetric hydrogenation of quinoline derivatives, as mentioned previously, is a powerful strategy for the synthesis of chiral 1,2,3,4-tetrahydroquinolines. dicp.ac.cnacs.orgnih.gov A variety of chiral catalysts, often featuring iridium or ruthenium complexes with chiral phosphine (B1218219) or diamine ligands, have been developed for this purpose. dicp.ac.cnresearchgate.net These reactions typically proceed with high efficiency and enantioselectivity, providing access to a wide range of substituted chiral tetrahydroquinolines.

The enantioselective synthesis of substituted piperidines is another area where catalysis has made a significant impact. nih.govnih.govsnnu.edu.cn Intramolecular aza-Michael additions, catalyzed by chiral organocatalysts, have proven to be a highly effective method for the construction of enantioenriched piperidine rings. beilstein-journals.orgntu.edu.sg Additionally, transition metal-catalyzed reactions, such as the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, offer alternative routes to chiral piperidines with broad functional group tolerance. nih.govsnnu.edu.cn These methods provide access to valuable building blocks for the synthesis of complex natural products and pharmaceutical agents. researchgate.netresearchgate.net

Table 3: Catalytic Systems for Stereoselective Synthesis of Quinolines and Piperidines

Catalyst/Ligand SystemReaction TypeSubstrateProductYield (%)ee (%)Ref
[Ir(COD)Cl]₂/(S,SP)-1b/I₂Asymmetric Hydrogenation2-Methylquinoline(R)-1,2,3,4-Tetrahydro-2-methylquinoline>9592 dicp.ac.cn
Cationic η⁶-arene–N-tosylethylenediamine–Ru(II)Asymmetric Hydrogenation2-Phenylquinoline1,2,3,4-Tetrahydro-2-phenylquinoline>99>99 acs.org
Chiral Cinchona-based Primary-Tertiary DiamineIntramolecular aza-Michael AdditionEnone Carbamate2-Substituted Piperidine75-95up to 99 beilstein-journals.org
Rh-catalyzed Asymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylateArylboronic Acid3-Substituted TetrahydropyridineHighExcellent nih.govsnnu.edu.cn

Future Research Directions in the Chemical Science of 2 Methyl 8 Piperidin 4 Yloxyquinoline

Development of Novel and Efficient Synthetic Pathways

The synthesis of quinoline (B57606) derivatives is a well-established field, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. tandfonline.commdpi.com However, modern synthetic chemistry continually strives for greener, more efficient, and versatile methodologies. tandfonline.com Future research into the synthesis of 2-Methyl-8-piperidin-4-yloxyquinoline should focus on overcoming the limitations of traditional methods, which often require harsh conditions and can produce significant waste. tandfonline.commdpi.com

A key challenge in synthesizing this molecule is the precise installation of the 8-piperidin-4-yloxy group. Future synthetic strategies could explore late-stage functionalization of a pre-formed 2-methyl-8-hydroxyquinoline intermediate. This approach would involve an etherification reaction with a suitable piperidine (B6355638) derivative. Research in this area could focus on developing novel coupling reagents and catalytic systems that allow for this transformation under mild conditions with high yields.

Furthermore, the application of green chemistry principles to the synthesis of the quinoline core itself is a significant area for development. tandfonline.com This includes the use of nanocatalysts, solvent-free reaction conditions, and microwave-assisted synthesis to improve efficiency and reduce environmental impact. nih.govtandfonline.com For instance, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could be adapted using modern, environmentally benign catalysts. tandfonline.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage Etherification Modular approach allowing for diversification.Development of mild and efficient coupling conditions for the piperidine moiety.
Green Friedländer Annulation Reduced waste, milder conditions, and potentially higher yields.Exploration of reusable nanocatalysts and alternative energy sources like microwave irradiation. nih.govtandfonline.com
One-Pot Syntheses Increased efficiency by reducing the number of purification steps.Designing multi-component reactions that assemble the final molecule in a single step.

Advanced Computational Prediction of Novel Chemical Properties

In silico methods are indispensable tools in modern chemical research, allowing for the prediction of a molecule's properties before its synthesis. unam.mx For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications. nih.gov

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). These calculations can help in understanding the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict potential biological activities based on the molecule's structural features. nih.gov

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is another crucial area for computational investigation. nih.govresearchgate.net These predictions are vital for assessing the compound's drug-likeness and potential as a therapeutic agent. Advanced molecular dynamics simulations could also be used to study the interaction of this molecule with biological targets, providing a rationale for its potential pharmacological effects. researchgate.net

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP).Understanding reactivity, predicting reaction mechanisms.
QSAR Modeling Prediction of biological activities.Guiding the design of derivatives with enhanced therapeutic potential. nih.gov
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, Toxicity.Assessing drug-likeness and potential safety profile. nih.govresearchgate.net
Molecular Dynamics Simulations Interaction with biological macromolecules.Identifying potential protein targets and understanding binding modes. researchgate.net

Exploration of New Supramolecular Applications beyond Biological Systems

The quinoline ring system, with its aromatic and heteroatomic nature, is an excellent building block for supramolecular chemistry. southasiacommons.net The presence of a nitrogen atom allows for hydrogen bonding and coordination with metal ions. For this compound, the additional piperidine and ether functionalities provide further sites for non-covalent interactions.

Future research could explore the self-assembly of this molecule into higher-order structures such as gels, liquid crystals, or molecular cages. The interplay of π-π stacking from the quinoline rings, hydrogen bonding involving the piperidine nitrogen, and dipole-dipole interactions could lead to novel materials with interesting photophysical or electronic properties.

The ability of the quinoline nitrogen to act as a ligand for metal ions opens up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). southasiacommons.net By carefully selecting metal nodes, it may be possible to construct porous materials with applications in gas storage, separation, or catalysis. The piperidine moiety could also be functionalized to introduce further coordination sites, leading to more complex and functional supramolecular architectures.

Innovation in Catalytic Applications and Ligand Scaffolds

Quinoline derivatives have been successfully employed as ligands in transition metal catalysis. mdpi.com The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. The 2-methyl group in this compound could provide steric bulk that influences the selectivity of catalytic reactions.

Future research should investigate the potential of this compound as a ligand in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. mdpi.com The piperidine nitrogen could also participate in metal coordination, potentially leading to bidentate or even tridentate ligand systems if further functionalized.

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